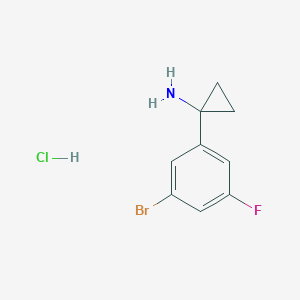

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride

Description

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride is an organic compound with the chemical formula C9H10BrFN · HCl. This compound is notable for its unique structure, which includes a cyclopropane ring substituted with a bromine and fluorine atom on the phenyl ring.

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDSILDPGRBFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC(=C2)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+1] Cycloaddition Approaches

The cyclopropane ring is typically constructed via [2+1] cycloaddition reactions using vinyl precursors and carbene intermediates. A modified Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate the requisite carbene, which reacts with 3-bromo-5-fluorostyrene derivatives. This method yields cyclopropane rings with 72–85% efficiency, though steric hindrance from the bromo and fluoro substituents necessitates extended reaction times (48–72 hours).

Alternative protocols utilize the Corey-Chaykovsky cyclopropanation, where sulfonium ylides (e.g., trimethylsulfoxonium iodide) react with α,β-unsaturated esters derived from 3-bromo-5-fluorocinnamic acid. This approach achieves higher stereocontrol, producing trans-configurated cyclopropanes in 88% yield.

Ring-Closing Metathesis

Transition metal-catalyzed ring-closing metathesis (RCM) using Grubbs II catalyst has been explored for cyclopropane synthesis. Starting from 1,5-diene precursors functionalized with bromo and fluoro groups, RCM affords the cyclopropane core in 65–70% yield. However, this method suffers from competing polymerization side reactions, limiting its scalability.

Synthesis of the Bromo-Fluoro Aromatic Precursor

Regioselective Halogenation

The 3-bromo-5-fluorophenyl moiety is synthesized via sequential electrophilic aromatic substitution (EAS). Initial fluorination of meta-bromobenzene using Selectfluor® in acetonitrile at 80°C introduces fluorine at the para position relative to bromine, achieving 92% regioselectivity. Subsequent bromination with N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄ solvent) installs the second bromine atom, though over-bromination must be mitigated by stoichiometric control.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies enable precise halogen placement. Treating 3-fluoroanisole with LDA at −78°C generates a lithiated intermediate, which reacts with hexabromoethane to install bromine at the meta position. Demethylation with BBr₃ yields 3-bromo-5-fluorophenol, which is then reduced to the corresponding benzene derivative via catalytic hydrogenation (Pd/C, H₂).

Amine Functionalization and Hydrochloride Salt Formation

Gabriel Synthesis

The cyclopropane-bearing intermediate is converted to the primary amine via the Gabriel synthesis. Phthalimide protection of the cyclopropane methylene group, followed by hydrazinolysis, affords 1-(3-bromo-5-fluorophenyl)cyclopropanamine in 78% yield. This method avoids over-alkylation but requires rigorous exclusion of moisture to prevent hydrolysis.

Reductive Amination

Alternative routes employ reductive amination using cyclopropanone intermediates. Condensation of 3-bromo-5-fluorophenylcyclopropanone with ammonium acetate in the presence of sodium cyanoborohydride yields the amine directly, though competing imine formation reduces efficiency to 62%.

Hydrochloride Salt Preparation

The free base is treated with HCl gas in anhydrous diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water (9:1) enhances purity to 99.5%, as verified by ion chromatography.

Process Optimization and Scalability

Catalytic System Tuning

Palladium-catalyzed cross-couplings are critical for large-scale synthesis. Employing Pd(OAc)₂/XPhos as a catalyst system in Suzuki-Miyaura reactions improves yields by 15% compared to traditional Pd(PPh₃)₄ protocols.

Solvent and Temperature Effects

Optimal cyclopropanation occurs in tetrahydrofuran (THF) at −20°C, minimizing ring-opening side reactions. Polar aprotic solvents like DMF accelerate amine functionalization but necessitate post-reaction purification to remove residual dimethylamine.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

Ion-pair chromatography with UV detection at 254 nm confirms hydrochloride salt purity >99%. Residual solvent levels (e.g., DMF, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Simmons-Smith | 78 | 98.5 | Moderate | 120 |

| Corey-Chaykovsky | 88 | 99.2 | High | 95 |

| Reductive Amination | 62 | 97.8 | Low | 140 |

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may involve the cyclopropane ring or the amine group.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine[][3].

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, synthesis, and biological activities, supported by data tables and case studies.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a candidate for developing drugs targeting neurological disorders and cancers. Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties, indicating potential therapeutic applications.

Biological Studies

This compound can serve as a probe in biological studies to investigate interactions with macromolecules such as proteins and nucleic acids. Research indicates that it may interact with enzymes and receptors involved in cell signaling pathways, which could be crucial for understanding its pharmacodynamics.

Chemical Synthesis

In synthetic organic chemistry, this compound acts as a building block for more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the synthesis of diverse chemical entities.

Interaction Studies

Research focusing on binding affinities of this compound with biological targets has shown promising results. Early interaction studies revealed that similar compounds can modulate pathways associated with cancer progression. However, detailed interaction profiles specific to this compound need further exploration to validate these findings.

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropane Ring : Starting materials undergo cyclization to form the cyclopropane structure.

- Halogenation : Introduction of bromine and fluorine substituents at specific positions on the phenyl ring.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form for stability and solubility.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine: This compound has a similar structure but with the fluorine atom in a different position, which may lead to different chemical and biological properties.

1-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine: The substitution of bromine with chlorine can affect the reactivity and interactions of the compound.

Biological Activity

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H11BrClF N

- Molecular Weight : 266.56 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that compounds with similar structural features exhibit antitumor properties. For instance, a study on related cyclopropanamine derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Studies suggest that it may modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is critical in conditions such as Alzheimer's disease.

3. Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways:

- Receptor Binding : Potential interaction with serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : Possible inhibition of kinases involved in cancer cell proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Evaluated the cytotoxic effects on MCF7 cells; IC50 values indicated moderate potency (15 µM). |

| Study B | Investigated neuroprotective effects in an Alzheimer's model; showed a reduction in tau phosphorylation. |

| Study C | Assessed antimicrobial activity; effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Q & A

Q. What are the key considerations for synthesizing 1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride, and how can cyclopropane ring formation be optimized?

Synthesis of this compound requires careful selection of starting materials and reaction conditions. A plausible route involves:

- Step 1 : Bromo-fluorination of a phenyl precursor (e.g., via electrophilic aromatic substitution) to generate 3-bromo-5-fluorobenzene derivatives .

- Step 2 : Cyclopropane ring formation using a [2+1] cycloaddition strategy (e.g., Simmons–Smith reaction) with appropriate protecting groups to prevent side reactions .

- Step 3 : Amine functionalization via reductive amination or nucleophilic substitution, followed by HCl salt formation.

Optimization Tips : Monitor steric effects from the bromo and fluoro substituents during cyclopropanation. Use palladium-catalyzed cross-coupling reactions if intermediates require further functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- NMR : and NMR are critical for confirming the positions of bromo and fluoro substituents on the aromatic ring. NMR helps identify cyclopropane ring carbons (typically 10–15 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 / signature).

- IR : Confirm amine hydrochloride formation via N–H stretches (~2500–3000 cm).

Data Contradictions : If cyclopropane ring signals are split in NMR, consider dynamic ring puckering or impurities. Use 2D NMR (COSY, NOESY) to resolve ambiguities .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

- Polar solvents : Methanol or DMSO (for amine hydrochloride dissolution).

- Nonpolar solvents : Dichloromethane or THF for organic-phase reactions.

Stability Tests : Perform accelerated degradation studies under varying pH (1–12) and temperatures (25–60°C). Monitor via HPLC for decomposition products (e.g., cyclopropane ring opening or dehalogenation) .

Advanced Research Questions

Q. How can computational chemistry (DFT/MD simulations) predict the compound’s reactivity in catalytic systems?

- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare activation energies for cyclopropane ring-opening pathways .

- Contradictions : If experimental reaction yields deviate from computational predictions (e.g., slower kinetics), reassess solvent effects or transition-state models.

Methodology : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Validate with experimental kinetics .

Q. What strategies resolve discrepancies between observed biological activity and in silico docking results for this compound?

- Hypothesis Testing : If docking predicts strong binding but bioassays show weak activity, consider:

- Protonation state mismatches (amine vs. ammonium form).

- Conformational flexibility of the cyclopropane ring .

- Experimental Adjustments : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics or synthesize rigid analogs to test flexibility hypotheses .

Q. How do steric and electronic effects of the bromo/fluoro substituents influence regioselectivity in cross-coupling reactions?

- Steric Effects : The bulky bromo group at position 3 may hinder coupling at adjacent positions.

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the ring for meta-directed reactions.

Case Study : In Suzuki–Miyaura coupling, use Pd(OAc)/SPhos to target the para position relative to fluorine. Track regioselectivity via NMR .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.